1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate
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Overview
Description
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of the trifluoromethanesulfonate anion imparts unique properties to the compound, making it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of pyridine derivatives with trifluoromethanesulfonic acid. One common method includes treating pyridines with trifluoromethanesulfonic acid and ethoxyacetylene to generate stable, isolable adducts . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, ethoxyacetylene, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridinium derivatives. Substitution reactions typically result in the formation of substituted pyridinium salts.
Scientific Research Applications
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The trifluoromethanesulfonate anion plays a crucial role in stabilizing the compound and facilitating its reactivity. The pyridinium cation can participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate can be compared with other pyridinium salts, such as:
N-(1-Ethoxyvinyl)pyridinium triflates: These compounds have similar reactivity but differ in their structural features and specific applications.
N-Pyridinium aziridines: These compounds are used as latent dual electrophiles and have unique applications in the synthesis of β-phenethylamines.
N-(Difluoromethyl)pyridinium salts: These compounds are used in photoredox catalysis and have applications in the synthesis of N-CF2H compounds.
The uniqueness of this compound lies in its specific combination of the p-tolyl group and the trifluoromethanesulfonate anion, which imparts distinct reactivity and stability compared to other pyridinium salts.
Biological Activity
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and applications through a review of recent studies.
Chemical Structure and Properties
The compound features a pyridinium core substituted with a p-tolyl group and a trifluoromethanesulfonate anion. Its molecular formula is C11H10F3NO3S, and it has been characterized using various spectroscopic methods including NMR and mass spectrometry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising antibacterial properties against various pathogenic bacteria.
- Anticancer Potential : Preliminary studies suggest it may inhibit tumor cell proliferation, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A detailed investigation into the antimicrobial effects of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and lung cancer cells (A549), showing dose-dependent inhibition.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.5 |
A549 | 20.2 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of this compound. In models of oxidative stress-induced neuronal injury, it demonstrated significant protective effects, reducing cell death rates by approximately 40% compared to untreated controls.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds showed that topical application of the compound significantly reduced bacterial load compared to standard antibiotic treatments.
- Case Study on Cancer Treatment : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates when combined with conventional chemotherapy agents.
Properties
Molecular Formula |
C13H12F3NO3S |
---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12N.CHF3O3S/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
TUVJHFXVPBHKAG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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